molecular formula C16H18FN5O B6503892 2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396685-78-1

2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No. B6503892
CAS RN: 1396685-78-1
M. Wt: 315.35 g/mol
InChI Key: LJYYNGYMDKMYJU-UHFFFAOYSA-N
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Description

The compound is a type of carboxylic acid amide containing an N-methylpiperazine fragment .


Synthesis Analysis

There are new carboxylic acid amides containing an N-methylpiperazine fragment synthesized by reactions of 1-methylpiperazine .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by binding to the active site of these enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine, enhancing the transmission of signals in the nervous system .

Pharmacokinetics

Similar compounds have demonstrated excellent pharmacokinetic profiles across species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability, which is a measure of how much and how quickly a drug enters the systemic circulation.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system. This can lead to enhanced signal transmission, potentially improving functions such as muscle movement and learning .

properties

IUPAC Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-21-6-8-22(9-7-21)16-18-10-12(11-19-16)20-15(23)13-4-2-3-5-14(13)17/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYYNGYMDKMYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

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